
AM095 (free acid)
Overview
Description
AM095 (free acid) is a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). It has been shown to have significant effects on various biological processes by inhibiting the activity of this receptor. The compound is known for its high specificity and efficacy in targeting LPA1, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM095 (free acid) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of AM095 (free acid) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure it meets the required standards for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
AM095 (free acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
Diabetic Nephropathy
Diabetic nephropathy is a major complication of diabetes characterized by kidney damage. Research indicates that AM095 effectively prevents the progression of diabetic nephropathy by inhibiting inflammatory pathways.
- Mechanism of Action : AM095 inhibits the TLR4/NF-κB signaling pathway, reducing oxidative stress and inflammatory cytokine production in the kidneys of diabetic mice. It significantly decreased albuminuria and improved histological parameters such as glomerular volume and tuft area .
- Case Study : In a study involving streptozotocin-induced diabetic mice, AM095 treatment led to marked reductions in reactive oxygen species production and pro-inflammatory cytokines, demonstrating its protective effects against kidney injury .
Fibrosis
AM095 has shown promise in treating various fibrotic diseases, including scleroderma and pulmonary fibrosis.
- Mechanism of Action : By antagonizing LPA1, AM095 reduces macrophage infiltration and collagen deposition in affected tissues. This was evidenced in models of bleomycin-induced pulmonary fibrosis where AM095 administration significantly reduced lung collagen levels .
- Case Study : In experiments with C57Bl/6 mice subjected to bleomycin injections, both preventive and therapeutic regimens with AM095 resulted in reduced skin fibrosis, highlighting its potential for treating scleroderma .
Cancer Research
The role of LPA signaling in cancer progression makes AM095 a candidate for cancer therapy.
- Mechanism of Action : AM095 inhibits LPA-induced chemotaxis in cancer cells, thereby potentially reducing metastasis. In melanoma cell lines, it demonstrated significant inhibition of cell migration .
- Case Study : The application of AM095 in human A2058 melanoma cells resulted in decreased chemotactic responses to LPA, suggesting its utility as a therapeutic agent against metastatic melanoma .
Data Summary
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Diabetic Nephropathy | Inhibition of TLR4/NF-κB pathway | Reduced albuminuria; improved kidney histology |
Fibrosis | Reduction of macrophage infiltration | Decreased collagen deposition in lung and skin |
Cancer Research | Inhibition of LPA-induced chemotaxis | Reduced migration in melanoma cells |
Mechanism of Action
AM095 (free acid) exerts its effects by binding to the lysophosphatidic acid receptor 1 (LPA1) and inhibiting its activity. This receptor is involved in various signaling pathways that regulate cell proliferation, migration, and survival. By blocking LPA1, AM095 (free acid) can modulate these pathways, leading to reduced cell proliferation and migration, and potentially inhibiting the progression of diseases such as cancer and fibrosis.
Comparison with Similar Compounds
Similar Compounds
AM966: Another antagonist of LPA1 with similar inhibitory effects.
Debio-0719: A compound with comparable activity against LPA1.
Uniqueness
AM095 (free acid) is unique due to its high specificity and potency in targeting LPA1. Compared to similar compounds, it has shown superior efficacy in various experimental models, making it a preferred choice for research involving LPA1 inhibition.
Biological Activity
AM095, a potent antagonist of the lysophosphatidic acid type 1 receptor (LPA1), has garnered significant attention for its biological activity and potential therapeutic applications. This article explores the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Overview of AM095
AM095 is characterized by its high oral bioavailability and selective inhibition of LPA1 receptors, with IC50 values of approximately 0.73 μM for mouse LPA1 and 0.98 μM for human LPA1 . The compound has been shown to effectively inhibit LPA-induced cellular responses, making it a valuable tool in studying LPA signaling pathways.
Lysophosphatidic Acid (LPA) Signaling:
LPA is a bioactive lipid that influences various cellular processes, including proliferation, migration, and survival. It exerts its effects through multiple receptors, primarily LPA1, which is implicated in fibrotic diseases and inflammatory responses. AM095 acts by blocking LPA1 receptor activation, thereby mitigating the downstream signaling cascades associated with LPA.
In Vitro Studies
AM095 has demonstrated significant effects in various cell lines:
- Chemotaxis Inhibition: In studies with mouse LPA1/CHO cells and human A2058 melanoma cells, AM095 inhibited LPA-induced chemotaxis with IC50 values of 0.78 μM and 0.23 μM, respectively .
- Calcium Mobilization: In MDA-MB-231 breast cancer cells, AM095 completely inhibited calcium ion responses induced by LPA at a concentration of 500 nM .
In Vivo Studies
The biological activity of AM095 has also been evaluated in animal models:
- Histamine Release: In a murine model, AM095 was shown to dose-dependently inhibit LPA-induced histamine release with an effective dose (ED50) of 8.3 mg/kg .
- Pulmonary Fibrosis Model: AM095 significantly reduced collagen deposition and inflammatory cell infiltration in a bleomycin-induced pulmonary fibrosis model. The treatment resulted in decreased dermal thickness and αSMA+ cell counts when administered either preventively or therapeutically .
Diabetic Nephropathy
A study investigated the effects of AM095 on diabetic nephropathy (DN) in streptozotocin-induced diabetic mice. Key findings included:
- Reduction in Albuminuria: AM095 treatment significantly decreased albumin levels in urine and improved the albumin-to-creatinine ratio.
- Decreased Glomerular Hypertrophy: The treatment reduced glomerular volume and tuft area compared to vehicle-treated controls.
- Mechanistic Insights: AM095 inhibited oxidative stress markers and pro-inflammatory cytokines by downregulating TLR4/NF-κB signaling pathways .
Pulmonary Fibrosis
In another study focused on pulmonary fibrosis, AM095 was administered to mice subjected to bleomycin treatment. The results indicated:
- Collagen Reduction: There was a significant reduction in collagen levels in lung tissues.
- Inflammation Control: AM095 effectively reduced macrophage and lymphocyte infiltration into lung tissues .
Data Tables
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of AM095 (free acid), and how are its antagonistic effects quantified in vitro?
AM095 (free acid) is a selective lysophosphatidic acid receptor 1 (LPA₁) antagonist. Its activity is quantified using IC₅₀ values derived from assays such as:
- Calcium flux assays in CHO cells transfected with human/mouse LPA₁ (IC₅₀: 0.025–0.023 μM for calcium flux inhibition) .
- GTPγS binding assays on recombinant LPA₁-expressing membranes (IC₅₀: 0.73–0.98 μM for human/mouse receptors) . Methodological Note: Use stable LPA₁-transfected CHO cell lines for consistency. For calcium flux, pre-incubate cells with AM095 (10–30 min) before LPA stimulation .
Q. How do species-specific IC₅₀ values impact translational research design?
AM095 shows species-dependent potency:
Q. What pharmacokinetic parameters should guide dosing in rodent models?
Key parameters from rat studies:
- Oral bioavailability : >50% .
- Plasma half-life : ~4–6 hours .
- Peak concentration (Cₘₐₓ) : 41 μM at 2 hours post-10 mg/kg oral dose . Recommendation: For chronic fibrosis models (e.g., unilateral ureteral obstruction), administer 10–30 mg/kg orally twice daily to maintain therapeutic plasma levels .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies?
Discrepancies arise from assay conditions:
- Calcium flux assays (lower IC₅₀) measure acute receptor activation, while GTPγS binding (higher IC₅₀) reflects G-protein coupling . Resolution: Perform both assays under standardized conditions (e.g., 1% BSA in buffer to mimic physiological LPA binding ). Report ligand pre-incubation times and cell passage numbers to enhance reproducibility .
Q. What strategies improve AM095’s aqueous solubility for in vivo studies?
AM095’s poor solubility (<1 mg/mL in water ) limits bioavailability. Solutions include:
- Lipid-based formulations : Nanoemulsions or liposomes (e.g., PEGylated lipids) improve plasma stability .
- Co-solvents : Use 10% DMSO + 40% PEG-300 in saline for intraperitoneal dosing .
- Prodrug synthesis : Ester derivatives (e.g., sodium salt) enhance solubility by 5–10× .
Q. How does AM095 modulate β-arrestin coupling in LPA₁ signaling, and what techniques validate this?
AM095 exhibits biased antagonism by blocking Gαq-mediated calcium flux while sparing β-arrestin recruitment in some contexts . Key methods:
- Bioluminescence resonance energy transfer (BRET) : Quantify β-arrestin-LPA₁ interactions in HEK293T cells co-expressing S1PR1-SmBiT and LgBiT-β-arrestin1 .
- Confocal microscopy : Track fluorescently tagged β-arrestin translocation in LPA-stimulated cells pre-treated with AM095 (1 μM, 30 min) .
Q. What preclinical models best demonstrate AM095’s efficacy in fibrotic diseases?
Q. Methodological Considerations
Q. How should researchers validate target specificity in complex tissues?
- Knockout controls : Use LPA₁⁻/⁻ mice or siRNA-treated cells to confirm on-target effects .
- Multiplex cytokine profiling : Rule out off-target immune modulation via Luminex assays (e.g., TNF-α, IL-6 in serum ).
Q. What statistical approaches are optimal for AM095’s dose-response studies?
Properties
IUPAC Name |
2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDDRUPAICPXIN-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673108 | |
Record name | {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228690-36-5 | |
Record name | [4′-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.